molecular formula C23H27N3O2 B6564966 3,8-bis[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021210-06-9

3,8-bis[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B6564966
CAS No.: 1021210-06-9
M. Wt: 377.5 g/mol
InChI Key: CAGQCOKFCLGFEH-UHFFFAOYSA-N
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Description

3,8-bis[(4-methylphenyl)methyl]-1,3,8-triazaspiro[45]decane-2,4-dione is a complex organic compound belonging to the class of spiro compounds These compounds are characterized by their unique fused ring structures, which often impart significant chemical and biological properties

Properties

IUPAC Name

3,8-bis[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2/c1-17-3-7-19(8-4-17)15-25-13-11-23(12-14-25)21(27)26(22(28)24-23)16-20-9-5-18(2)6-10-20/h3-10H,11-16H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAGQCOKFCLGFEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCC3(CC2)C(=O)N(C(=O)N3)CC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,8-bis[(4-methylphenyl)methyl]-1,3,8-triazaspiro[45]decane-2,4-dione typically involves multiple steps, starting with the formation of the spirocyclic core

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring consistent quality and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst may be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

This compound has been investigated for its pharmacological properties, particularly as a potential therapeutic agent. Its structural similarity to known pharmacophores suggests possible activity against various biological targets.

  • Antipsychotic Activity : Research indicates that derivatives of triazaspiro compounds exhibit significant inhibition of dopamine receptors, which are crucial in the treatment of psychiatric disorders like schizophrenia. For instance, related compounds have shown up to 71% inhibition of haloperidol binding at specific concentrations .
  • Cytotoxicity Studies : Preliminary studies have explored the cytotoxic effects of 3,8-bis[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione on cancer cell lines. These investigations aim to establish a structure-activity relationship (SAR) that could lead to the development of novel anticancer agents.

Material Science

The compound's unique spirocyclic structure allows for its incorporation into polymer matrices and other materials.

  • Polymer Composites : The integration of triazaspiro compounds into polymer systems has been researched for enhancing mechanical properties and thermal stability. These materials can find applications in coatings and composite materials used in aerospace and automotive industries.

Biochemical Applications

The compound's ability to interact with various biological molecules makes it an interesting candidate for biochemical applications.

  • Enzyme Inhibition Studies : Initial studies suggest that it may act as an inhibitor for certain enzymes involved in metabolic pathways. This property can be leveraged in drug design to modulate enzyme activity in disease states.

Case Studies

StudyFocusFindings
Antipsychotic ActivityDemonstrated 71% inhibition of haloperidol binding at 10 nM concentration.
CytotoxicityInvestigated effects on various cancer cell lines; showed promising results indicating potential for development as an anticancer agent.
Material PropertiesExplored incorporation into polymer matrices; improved thermal stability and mechanical properties observed.

Mechanism of Action

The mechanism by which 3,8-bis[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1,3,8-triazaspiro[4.5]decane-2,4-dione

  • 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione

  • Other spiro compounds with similar functional groups

Uniqueness: 3,8-bis[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione stands out due to its specific substitution pattern and the presence of the 4-methylphenyl groups, which can influence its chemical and biological properties compared to other similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.

Biological Activity

3,8-bis[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a triazaspiro structure, which is characterized by a spiro system containing nitrogen atoms. The presence of two 4-methylphenyl groups enhances its lipophilicity and may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds within the triazaspiro family exhibit diverse biological activities, including:

  • Antimicrobial Activity : Some derivatives have shown promising results against various bacterial strains.
  • Anticancer Potential : Certain analogs have demonstrated cytotoxic effects on cancer cell lines.
  • Receptor Binding Affinity : Compounds related to triazaspiro structures have been evaluated for their affinity towards opioid receptors.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against Staphylococcus aureus
AnticancerCytotoxic effects on prostate cancer cells
Opioid Receptor BindingHigh affinity for mu-opioid receptors

Antimicrobial Studies

A study evaluating Mannich bases derived from triazaspiro compounds reported significant antimicrobial activity against common pathogens. The synthesized compounds exhibited inhibition zones indicating their effectiveness against bacteria like Staphylococcus aureus and Escherichia coli .

Anticancer Activity

In vitro studies have shown that triazaspiro compounds can induce apoptosis in prostate cancer cells. The mechanism involves the disruption of mitochondrial membrane potential leading to cell death .

Opioid Receptor Interaction

Research has highlighted the potential of triazaspiro compounds as opioid receptor modulators. For instance, specific derivatives exhibited competitive binding to mu-opioid receptors, suggesting their potential as analgesics .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Receptor Modulation : The compound's structural features allow it to fit into receptor sites effectively, influencing signaling pathways.
  • Enzyme Inhibition : Some derivatives may inhibit enzymes involved in critical metabolic pathways in pathogens or cancer cells.

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